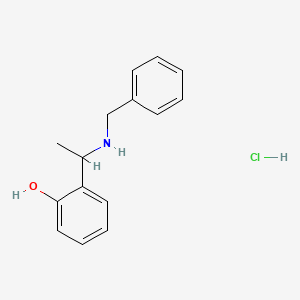
2-(1-(Benzylamino)ethyl)phenol hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-(Benzylamino)ethyl)phenol hcl” is an organic compound that belongs to the phenol class of organic compounds. It has a molecular weight of 263.77 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1-(benzylamino)ethyl)phenol hydrochloride . The InChI code for the compound is 1S/C15H17NO.ClH/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13;/h2-10,12,16-17H,11H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 263.77 . The storage temperature is 2-8°C .科学的研究の応用
Developing Further Versatility in Benzoxazine Synthesis
- Hydrolytic Ring-Opening for Benzoxazine Synthesis : A study showcased the synthesis of 2-(aminomethyl)phenol derivatives through HCl hydrolysis, serving as reactants for 2-substituted 1,3-benzoxazines. This method demonstrated the creation of stable intermediates, emphasizing its potential in novel benzoxazine synthesis and applications in polymer science (Cui et al., 2020).
Corrosion Inhibition
- Amine Derivatives as Corrosion Inhibitors : Research on four amine derivative compounds, including 2-[(phenylamino)methyl]phenol, revealed their effectiveness as corrosion inhibitors for mild steel in HCl medium. The study combined electrochemical measurements and surface analysis, highlighting the protective film formation on steel surfaces and providing insights into the adsorption mechanism (Boughoues et al., 2020).
Antioxidant and Antibacterial Studies
- Phenolic Esters and Amides Synthesis for Biological Activities : A synthesis study of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrated significant antioxidant and antibacterial activities. This research paves the way for the development of new therapeutic agents based on phenolic derivatives (Shankerrao et al., 2013).
Enzymatic Polycondensation
- Chemoenzymatic Polycondensation for Material Synthesis : Enzymatic oxidative polycondensation of 4-(benzylamino)phenol was explored, highlighting a method to synthesize oligophenol with secondary amine functionality. This approach underscores the potential of enzymatic methods in creating polymers with specific functional groups for advanced material applications (Yildirim et al., 2015).
Schiff Base Molecules for Corrosion Inhibition
- Schiff Base Molecules as Mild Steel Corrosion Inhibitors : The study on Schiff base molecules derived from 2-(1-(Benzylamino)ethyl)phenol showed their efficacy as corrosion inhibitors for mild steel in HCl. This combines experimental and theoretical approaches, including potentiodynamic polarization and electrochemical impedance spectroscopy, offering insights into their protective action on metal surfaces (Saha et al., 2015).
Safety and Hazards
作用機序
Mode of Action
Phenols are known to interact with proteins and enzymes, often leading to changes in their function .
Biochemical Pathways
Phenolic compounds are known to interact with a variety of biochemical pathways, often acting as antioxidants or enzyme inhibitors .
Result of Action
Phenolic compounds are known to have a variety of effects at the molecular and cellular level, often acting as antioxidants or enzyme inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-(Benzylamino)ethyl)phenol hydrochloride. For instance, the compound is stored at temperatures between 2-8°C to maintain its stability . Other environmental factors such as pH, presence of other compounds, and specific conditions of the biological environment could also influence its action and efficacy.
特性
IUPAC Name |
2-[1-(benzylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-12(14-9-5-6-10-15(14)17)16-11-13-7-3-2-4-8-13;/h2-10,12,16-17H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQORMGVVUIWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1O)NCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Benzylamino)ethyl)phenol hcl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

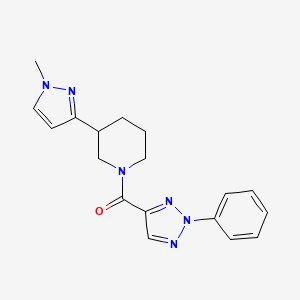
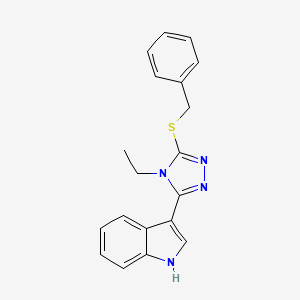
![Pyrazolo[1,5-a]pyrimidine-3-amidoxime](/img/structure/B2512225.png)
![8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2512227.png)
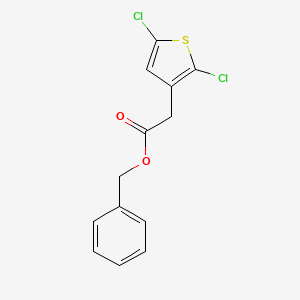
![2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2512231.png)
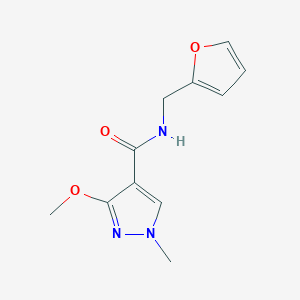
![1-[(1S,2R)-2-Aminocyclohexyl]triazole-4-carboxylic acid;hydrochloride](/img/structure/B2512234.png)
![2-(Oxan-4-yl)-5-[(5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2512235.png)
![N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2512237.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2512240.png)
![3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2512241.png)